molecular formula C19H18ClN3O3 B11383379 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B11383379
M. Wt: 371.8 g/mol
InChI Key: OKAZUIBFVNBOTP-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, an oxadiazole ring, and a dimethylphenoxyacetamide moiety

Preparation Methods

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl derivative.

    Attachment of the dimethylphenoxyacetamide moiety: This final step involves the reaction of the intermediate with a dimethylphenoxyacetamide derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide: This compound lacks the oxadiazole ring, which may result in different biological activities and properties.

    N-(3-amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide: The presence of an amino group instead of the oxadiazole ring can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12-3-8-16(13(2)9-12)25-11-17(24)21-10-18-22-19(23-26-18)14-4-6-15(20)7-5-14/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

OKAZUIBFVNBOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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